Omadacycline mesylate

Carbapenem-resistant Gram-negative bacteria Severe pneumonia Clinical efficacy comparison

Procure Omadacycline mesylate (≥98%, CAS 1196800-40-4), a first-in-class aminomethylcycline, for your formulary or research needs. Direct evidence shows 72.09% clinical efficacy in severe CRGNB pneumonia vs. 43.24% for tigecycline (p=0.012), with significantly fewer adverse events (4.65% vs. 24.32%, p=0.020). In OPTIC-2, it achieved 89.6% clinical success in CABP, non-inferior to moxifloxacin, and its 34.5% oral bioavailability enables IV-to-oral step-down. With potent MICs (≤0.06-0.50 μg/mL) against MRSA/VRE, this compound is a superior, safer alternative for antimicrobial stewardship programs and resistance surveillance.

Molecular Formula C30H44N4O10S
Molecular Weight 652.8 g/mol
Cat. No. B12353970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmadacycline mesylate
Molecular FormulaC30H44N4O10S
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
InChIInChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)
InChIKeyBRTZQVQPPVIFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omadacycline Mesylate Procurement Guide: Aminomethylcycline Antibiotic Specifications and Comparative Advantages


Omadacycline mesylate (CAS 1196800-40-4) is the mesylate salt form of omadacycline, a first-in-class aminomethylcycline antibiotic belonging to the tetracycline class . The compound is a semisynthetic derivative of minocycline featuring a distinctive alkylaminomethyl group substitution at the C-9 position of the tetracycline D-ring, which confers evasion of both efflux-mediated and ribosomal protection tetracycline resistance mechanisms [1]. Approved by the FDA in October 2018 under the brand name Nuzyra, omadacycline is indicated for community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), and is available in both oral and intravenous formulations [2].

Omadacycline Mesylate vs. Tigecycline and Eravacycline: Why In-Class Substitution Is Not Supported by Comparative Evidence


Omadacycline, tigecycline, and eravacycline are all third/fourth-generation tetracycline-class antibiotics developed to overcome common resistance mechanisms, yet they are not interchangeable. Omadacycline is an aminomethylcycline with oral bioavailability of 34.5%, whereas tigecycline is a glycylcycline available only intravenously due to negligible oral absorption [1]. Eravacycline is a fluorocycline with distinct potency profiles against specific resistant Gram-negative pathogens [2]. These structural differences produce materially different pharmacokinetic, safety, and antimicrobial activity profiles that preclude simple substitution. Procurement decisions must be guided by pathogen-specific MIC data, formulation requirements, and comparative safety evidence from direct clinical comparisons.

Omadacycline Mesylate: Quantified Comparative Evidence for Scientific Procurement Decisions


Omadacycline vs. Tigecycline: Superior Clinical Efficacy and Lower Adverse Event Rate in Severe CRGNB Pneumonia

In a retrospective cohort study of 80 ICU patients with severe pneumonia caused by carbapenem-resistant Gram-negative bacilli (CRGNB), omadacycline demonstrated significantly higher clinical efficacy and markedly lower adverse events compared with tigecycline [1].

Carbapenem-resistant Gram-negative bacteria Severe pneumonia Clinical efficacy comparison

Omadacycline vs. Tigecycline: Quantified Adverse Event Risk Reduction in ICU Setting

The same retrospective cohort study of 80 ICU patients with CRGNB-associated severe pneumonia demonstrated that omadacycline treatment was associated with an 80.9% relative reduction in adverse events compared to tigecycline [1].

Safety profile Adverse events Glycylcycline comparison

Omadacycline vs. Moxifloxacin: Phase 3 Non-Inferiority with 89.6% Clinical Success in CABP

In the Phase 3 OPTIC-2 trial (n=670 high-risk CABP patients), once-daily IV-to-oral omadacycline met the primary endpoint of non-inferiority to moxifloxacin, with a clinical success rate that numerically exceeded the comparator [1]. A post-hoc analysis of the OPTIC trial in CABP patients with comorbidities similarly showed comparable efficacy between omadacycline and moxifloxacin [2].

Community-acquired bacterial pneumonia Phase 3 clinical trial Fluoroquinolone alternative

Omadacycline Oral Bioavailability and PK Differentiation from Tigecycline

Omadacycline is distinguished from tigecycline by its oral bioavailability of 34.5%, enabling IV-to-oral step-down therapy and oral-only outpatient regimens [1]. Tigecycline, a glycylcycline, lacks any oral formulation due to negligible oral absorption, restricting its use to inpatient IV-only settings [2].

Pharmacokinetics Oral bioavailability Formulation advantage

Omadacycline C-9 Structural Differentiation Confers Resistance Evasion and Improved Tolerability vs. Tigecycline

Omadacycline's aminomethyl group at the C-9 position of the tetracycline D-ring replaces the glycylamido group found in tigecycline, conferring protection against both efflux-mediated (TetK, TetL) and ribosomal protection (TetM, TetO) resistance mechanisms [1]. This C-9 modification was specifically designed to improve oral bioavailability and reduce the nausea/vomiting adverse effects associated with tigecycline [2].

Structure-activity relationship Resistance mechanism evasion Tolerability improvement

Omadacycline vs. Eravacycline: Differential In Vitro Potency Against CRKP and CRAB

In a comparative in vitro study of 106 CRKP and 117 CRAB clinical isolates, omadacycline demonstrated MIC90 values that were 8-fold higher than eravacycline against CRKP and equivalent to tigecycline against CRAB, indicating important pathogen-specific potency differences among the three novel tetracyclines [1]. For CRKP, eravacycline MIC90 was 0.5 μg/mL, tigecycline was 2 μg/mL, and omadacycline was 4 μg/mL. For CRAB, eravacycline MIC90 was 0.25 μg/mL, tigecycline was 1 μg/mL, and omadacycline was 4 μg/mL. A separate study of Spanish carbapenemase-producing Enterobacterales and A. baumannii collections similarly reported that omadacycline showed no improvement relative to classic tetracyclines against these resistant Gram-negative pathogens [2].

Carbapenem-resistant Klebsiella pneumoniae Carbapenem-resistant Acinetobacter baumannii MIC comparison

Omadacycline Mesylate: Evidence-Based Procurement and Research Application Scenarios


ICU Formulary Addition for CRGNB Severe Pneumonia Where Tigecycline Is Contraindicated or Poorly Tolerated

Based on direct head-to-head evidence demonstrating 72.09% clinical efficacy versus 43.24% for tigecycline (p=0.012) and 4.65% adverse events versus 24.32% for tigecycline (p=0.020) in ICU patients with CRGNB-associated severe pneumonia [1], omadacycline mesylate should be prioritized for ICU formulary inclusion as an alternative to tigecycline. This is particularly relevant for institutions experiencing high rates of tigecycline-associated gastrointestinal intolerance or those seeking a safer option for critically ill patients with carbapenem-resistant infections.

Antimicrobial Stewardship: IV-to-Oral Step-Down Therapy for CABP to Reduce Fluoroquinolone Utilization

Phase 3 OPTIC-2 trial evidence establishes omadacycline as non-inferior to moxifloxacin with 89.6% clinical success in moderate to severe CABP [1], while omadacycline offers once-daily oral bioavailability of 34.5% enabling step-down from IV to oral therapy [2]. This combination of proven efficacy and oral formulation supports procurement for antimicrobial stewardship programs seeking to reduce fluoroquinolone use in accordance with FDA black box warnings, facilitate earlier hospital discharge, and enable outpatient CABP management.

Research Use: In Vitro Susceptibility Testing of Gram-Positive Pathogens with Documented Tetracycline Resistance

Omadacycline mesylate demonstrates potent in vitro activity against Gram-positive bacteria expressing TetM ribosomal protection and TetK/TetL efflux resistance mechanisms, with MIC ranges of ≤0.06 to 0.50 μg/mL compared to 16-64 μg/mL for reference tetracyclines [1]. This SAR-based resistance evasion makes omadacycline a valuable research compound for susceptibility testing against MRSA, VRE, and drug-resistant S. pneumoniae isolates in microbiology laboratories conducting resistance surveillance or evaluating novel tetracycline-class agents.

Not Recommended: Empiric Therapy or Procurement Priority for CRKP/CRAB-Dominant Institutions

Comparative in vitro evidence demonstrates that omadacycline MIC90 against CRKP (4 μg/mL) is 8-fold higher than eravacycline (0.5 μg/mL) and 2-fold higher than tigecycline (2 μg/mL); against CRAB, omadacycline MIC90 (4 μg/mL) is inferior to both eravacycline (0.25 μg/mL) and tigecycline (1 μg/mL) [1]. Institutions with high prevalence of carbapenem-resistant K. pneumoniae or A. baumannii should prioritize eravacycline or tigecycline over omadacycline for these specific pathogens based on in vitro potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omadacycline mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.